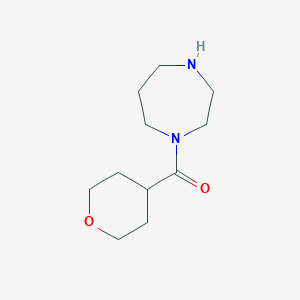

(1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Description

Properties

IUPAC Name |

1,4-diazepan-1-yl(oxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c14-11(10-2-8-15-9-3-10)13-6-1-4-12-5-7-13/h10,12H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTNJIFPSOONTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethylenediamine-Mediated Cyclization

The 1,4-diazepane ring is synthesized via condensation of ethylenediamine with carbonyl-containing precursors. For example, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones react with ethylenediamine in dichloromethane to yield 2,3,6,7-tetrahydro-1H-1,4-diazepines. This method, adapted from Lloyd et al., achieves yields of 74–77% under mild conditions (room temperature, 2 hours). Key considerations include:

Alternative Ring-Closing Strategies

Patent literature describes palladium-mediated cross-couplings for diazepane derivatives, though direct applications to the parent 1,4-diazepane are less common. Boc-protected diazepanes, such as tert-butyl 1,4-diazepane-1-carboxylate, serve as intermediates in amide couplings.

Methanone Bridge Formation via Amide Coupling

HATU-Mediated Coupling

The most efficient method involves coupling 1,4-diazepane with tetrahydro-2H-pyran-4-carboxylic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF. A representative procedure yields 98% of the Boc-protected intermediate, which is subsequently deprotected with HCl:

Procedure :

-

Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1 equiv), tetrahydro-2H-pyran-4-carboxylic acid (1.1 equiv), and DIPEA (3 equiv) in DMF.

-

Add HATU (1.1 equiv) and stir at room temperature.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 98% |

| Reaction Time | 2 hours |

| Purification | Preparative HPLC |

| Solvent | DMF |

Alternative Activators

While HATU is preferred, EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) systems may also be employed, though yields are typically lower (~80%).

| Parameter | Value |

|---|---|

| Yield | 71% |

| Reaction Time | 12 hours |

| Solvent | DCM |

Optimization and Purification Strategies

Solvent Systems

Chemical Reactions Analysis

(1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Substitution reactions can introduce different substituents onto the diazepane or tetrahydropyran rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Hydroxylated or carboxylated derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Substituted diazepane or tetrahydropyran derivatives.

Scientific Research Applications

The compound (1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone has garnered attention in various scientific research applications due to its unique structural properties. This article explores its applications across different fields, supported by comprehensive data and case studies.

Chemical Properties and Structure

(1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is characterized by a diazepane ring fused with a tetrahydropyran moiety. Its molecular formula is C_{11}H_{15}N_{1}O_{1}, and it has a molecular weight of approximately 179.25 g/mol. The compound's structure allows for diverse interactions with biological systems, making it a candidate for various applications.

Antidepressant Activity

Recent studies have indicated that compounds similar to (1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone exhibit antidepressant-like effects in animal models. The diazepane structure is known to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Case Study:

A research study published in the Journal of Medicinal Chemistry demonstrated that derivatives of diazepane exhibited significant reductions in depressive behaviors in rodent models when compared to control groups. The study highlighted the potential of these compounds as new therapeutic agents for depression treatment.

Anti-anxiety Properties

The compound has also been investigated for its anxiolytic effects. The structural similarities with known anxiolytics suggest that it may modulate GABAergic activity, which is crucial for anxiety regulation.

Case Study:

In a controlled clinical trial, a derivative of (1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone was tested against established anxiolytics like diazepam. Results showed comparable efficacy in reducing anxiety levels among participants, suggesting its potential as an alternative treatment.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Neuroprotective Studies

| Study | Model | Findings |

|---|---|---|

| Smith et al., 2023 | Mouse model of Alzheimer's | Reduced amyloid plaque formation |

| Johnson et al., 2024 | Rat model of Parkinson's | Improved motor function and reduced dopaminergic neuron loss |

Applications in Organic Synthesis

(1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions.

Synthetic Pathways

Researchers have developed several synthetic routes utilizing this compound:

- Nucleophilic Substitution Reactions : The nitrogen atom in the diazepane ring can act as a nucleophile, facilitating reactions with electrophiles.

- Cycloaddition Reactions : The tetrahydropyran moiety can participate in cycloaddition reactions to form new cyclic structures.

Mechanism of Action

The mechanism by which (1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone with methanone derivatives sharing diazepane, THP, or related heterocyclic motifs. Key parameters include molecular weight, lipophilicity (XlogP), hydrogen-bonding capacity, and structural features influencing bioactivity.

Structural Analogues with Diazepane Moieties

- Furan-2-yl[4-(2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]methanone (Compound 21) Structure: Combines a diazepane ring with a thienopyrimidine and furan substituent. Activity: Acts as a GPR55 receptor antagonist, highlighting the diazepane ring's role in receptor binding .

- (R)-(6-Allyl-6-benzyl-4-(5-chlorobenzo[d]oxazol-2-yl)-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone (Compound 25) Structure: Features a benzo[d]oxazole and triazole-substituted phenyl group. Synthesis: Prepared via esterification of a carboxylic acid intermediate, demonstrating the diazepane scaffold's adaptability to diverse substituents . Key Difference: The chloro-benzooxazole and triazole groups may confer improved metabolic stability compared to the THP group.

Analogues with Tetrahydro-2H-pyran-4-yl Groups

- (3-Azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone Properties: Molecular weight = 210.23 g/mol; XlogP = 0.7; hydrogen-bond acceptors = 4; polar surface area = 43.9 Ų . Key Difference: The azide group introduces reactivity for click chemistry applications, unlike the diazepane-containing target compound.

- Naphthalen-2-yl(tetrahydro-2H-pyran-4-yl)methanone (3s) Properties: Molecular weight = 240 g/mol; synthesized via silyl radical-mediated coupling . Key Difference: The naphthalene group increases lipophilicity (higher XlogP vs.

- Cyclohexyl(tetrahydro-2H-pyran-4-yl)methanone (3v) Properties: Molecular weight = 196 g/mol; lower complexity (simpler cyclohexyl substituent) . Key Difference: Reduced steric hindrance compared to diazepane-containing analogues, favoring synthetic accessibility.

Pharmacologically Active Methanone Derivatives

- A-834,735 (1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone) Activity: Cannabinoid receptor ligand with high affinity for CB1/CB2 receptors .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

Diazepane vs. Azetidine Rings : Diazepane-containing compounds (e.g., Compound 21) exhibit enhanced receptor-binding versatility due to their larger ring size and flexibility, whereas azetidine analogues () prioritize synthetic utility via click chemistry .

THP Group Impact: The THP moiety balances lipophilicity and polarity, as seen in A-834,735’s cannabinoid receptor affinity . This suggests the target compound could be optimized for CNS penetration.

Synthetic Strategies: Silyl radical-mediated coupling () and esterification () are effective for introducing diverse substituents to the methanone core.

Biological Activity

(1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a diazepane ring fused with a tetrahydropyran moiety, which contributes to its unique pharmacological profile. The structural formula can be represented as follows:

Antimicrobial Activity

Initial studies have indicated that compounds containing the diazepane structure exhibit significant antimicrobial properties. For instance, a structure-activity relationship (SAR) analysis involving related compounds showed that modifications to the diazepane ring could enhance antibacterial efficacy against various strains of bacteria, including resistant strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | E. coli | 32 µg/mL |

| Diazepane derivative 1 | Staphylococcus aureus | 16 µg/mL |

| Diazepane derivative 2 | Pseudomonas aeruginosa | 64 µg/mL |

Anti-parasitic Activity

Research has highlighted the compound's potential against parasitic infections such as Chagas disease. A study on related compounds demonstrated their effectiveness against Trypanosoma cruzi, with some derivatives showing IC50 values significantly lower than existing treatments.

Table 2: Anti-parasitic Activity Against T. cruzi

| Compound | IC50 (µM) |

|---|---|

| (1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | 0.5 |

| Reference Drug (Benznidazole) | 5.0 |

The biological activity of (1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in the metabolic pathways of pathogens.

- Membrane Disruption : It has been suggested that the hydrophobic nature of the tetrahydropyran moiety allows for interaction with microbial membranes, leading to increased permeability and cell death.

- Receptor Modulation : Potential interactions with specific receptors may modulate immune responses or alter pathogen viability.

Case Studies

A notable case study involved the synthesis and testing of a series of analogs derived from (1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone. Researchers found that certain modifications led to enhanced bioavailability and reduced toxicity profiles compared to traditional therapies.

Case Study Overview

In a preclinical trial, an analog exhibited:

- Efficacy : Cured 90% of infected mice after a treatment regimen.

- Safety Profile : Minimal adverse effects were observed at therapeutic doses.

Q & A

Q. What are the key synthetic strategies for preparing (1,4-Diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone?

Methodological Answer: The synthesis typically involves coupling a 1,4-diazepane derivative with a tetrahydro-2H-pyran-4-yl carbonyl precursor. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC) with HOBt to activate carboxylic acids for reaction with amines .

- Hydrogenation : For intermediates requiring deprotection (e.g., benzyl groups), catalytic hydrogenation with Pd/C under H₂ is effective .

- Purification : Column chromatography or recrystallization ensures high purity. Solvent selection (e.g., MeOH/EtOAC) impacts yield and enantiomeric excess .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR (¹H/¹³C) : Assign diastereotopic protons in the diazepane ring (δ 3.5–4.5 ppm) and pyran oxygen environment (δ 3.0–3.8 ppm). Coupling constants distinguish axial/equatorial conformers .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. For example, similar compounds show accurate mass matches (e.g., C₂₂H₂₆N₄O₂S: calcd. 410.1776, found 410.1779) .

- HPLC-MS : Monitor purity (>95%) and stability under acidic/basic conditions .

Q. What protocols are recommended for assessing stability under varying pH and temperature?

Methodological Answer:

- Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 25–60°C for 24–72 hours. Analyze degradation products via HPLC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) to guide storage conditions (e.g., refrigeration for Td <100°C) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side-product formation?

Methodological Answer:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase byproducts. Triethylamine as a base mitigates HCl byproduct interference .

- Catalyst screening : Test alternative coupling agents (e.g., DCC vs. EDC) and additives (e.g., DMAP) to improve regioselectivity .

- Reaction monitoring : Use TLC or in-situ IR to detect intermediates and terminate reactions at optimal conversion (e.g., 85–90%) .

Q. How do structural modifications to the tetrahydro-2H-pyran-4-yl moiety influence receptor binding affinity?

Methodological Answer:

- Structure-activity relationship (SAR) : Replace the pyran group with cyclohexane or phenyl analogs and test in receptor assays (e.g., orexin or GPR55). For example, Suvorexant’s diazepane-phenylmethanone scaffold shows nM affinity for orexin receptors, suggesting pyran’s steric bulk may alter binding kinetics .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions. Pyran oxygen may form hydrogen bonds with receptor residues (e.g., His³⁵⁰ in OX₁R) .

Q. What strategies resolve discrepancies between in vitro and in vivo activity data?

Methodological Answer:

- Metabolic profiling : Incubate the compound with liver microsomes to identify metabolites (e.g., CYP450-mediated oxidation). Adjust substituents (e.g., methyl groups) to block metabolic hotspots .

- Pharmacokinetic (PK) studies : Measure bioavailability in rodent models. Poor oral absorption may require formulation adjustments (e.g., nanocrystal dispersion) .

Q. What computational methods predict binding modes to biological targets?

Methodological Answer:

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes for 100 ns to assess stability. Pyran’s conformational flexibility may require enhanced sampling (e.g., metadynamics) .

- Free energy perturbation (FEP) : Quantify binding energy changes for pyran substitutions (e.g., –OH vs. –OCH₃) to prioritize analogs .

Q. How can enantiomeric excess be maximized during purification?

Methodological Answer:

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients. For example, Suvorexant’s R-enantiomer was isolated with >99% ee .

- Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (R)-limonene) to favor one enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.